(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a methanol group attached at the sixth position of the pyridine. This compound has gained notable attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties, making it a candidate for drug development and other scientific applications .
The synthesis of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol can be achieved through several methods. A common approach involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, which leads to cyclization and subsequent introduction of the methanol group .
Key steps in the synthesis include:
Optimization of reaction parameters such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity during synthesis .
The molecular formula for (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol is C₉H₈N₄O. The compound consists of:
The compound has a molecular weight of approximately 176.19 g/mol. Its structural characteristics can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation and bonding arrangements .
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism by which (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation pathways. This inhibition may lead to therapeutic effects in conditions characterized by abnormal cell growth .
Relevant data from studies indicate that variations in substitution patterns on the pyrazolopyridine scaffold can significantly impact both physical properties and biological activities .
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol has several scientific uses:
The 1H-pyrazolo[4,3-b]pyridine scaffold represents a privileged heterocyclic system in drug discovery due to its distinctive structural and electronic properties. This bicyclic framework features a pyrazole ring fused to a pyridine ring at the [4,3-b] position, creating a planar, electron-rich system that serves as a bioisosteric replacement for purine nucleobases. The (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol derivative (CAS: 1934501-30-0) exemplifies this structural versatility with its hydroxymethyl group at the C6 position, providing a synthetic handle for further derivatization [2]. The molecular formula C₇H₇N₃O (MW: 149.15 g/mol) combines hydrogen bond donor/acceptor capabilities (2 donors, 3 acceptors) with moderate lipophilicity (XLogP3: ~-0.4), making it an ideal pharmacophore component [1] [4]. This balanced physicochemical profile facilitates target engagement across multiple biological systems while maintaining favorable drug-likeness parameters according to in silico ADMET predictions [8].
The scaffold's tautomeric behavior significantly influences its biological interactions. Theoretical calculations demonstrate that the 1H-tautomer predominates over the 2H-form by approximately 9 kcal/mol, ensuring consistent binding orientations . This tautomeric preference, coupled with the system's aromaticity across both rings, creates electron-donating regions that mimic adenine's binding mode in ATP-binding pockets. The hydroxymethyl substituent enhances this mimicry by introducing hydrogen-bonding functionality analogous to ribose hydroxyl groups, explaining the scaffold's prevalence in kinase-targeted therapeutics [8].
Table 1: Structural and Physicochemical Profile of (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₇N₃O | Balanced carbon/nitrogen ratio for drug-likeness |
Molecular Weight | 149.15 g/mol | Optimal for CNS penetration and oral bioavailability |
Hydrogen Bond Donors | 2 (OH and NH) | Facilitates target binding through H-bonding |
Hydrogen Bond Acceptors | 3 | Enhances solubility and protein interactions |
XLogP3 | ~ -0.4 | Moderate lipophilicity for membrane permeability |
Tautomeric Preference | 1H-form (ΔG = -9 kcal/mol) | Ensures consistent binding conformation |
Aromatic System | Bicyclic planar structure | Promotes π-stacking interactions with protein residues |
The investigation of pyrazolo[3,4-b]pyridines spans over a century of synthetic innovation, beginning with Ortoleva's pioneering synthesis in 1908 of the first monosubstituted derivative (R₃ = Ph) via diphenylhydrazone and pyridine condensation with iodine . This foundational work was rapidly expanded by Bulow's methodology in 1911, which established the reaction between 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid as a general route to N1-substituted derivatives . These early approaches laid the groundwork for modern synthetic strategies that now enable precise regiocontrol over substituent placement.
The late 20th century witnessed explosive growth in molecular diversity, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine structures documented in scientific literature and patents by 2022 . This expansion was fueled by recognition of their therapeutic potential, particularly in oncology. A pivotal milestone arrived in the early 2000s with the discovery of BMS-265246, a pyrazolo[3,4-b]pyridine-based inhibitor exhibiting picomolar potency against CDK1 (IC₅₀=0.006 μM) and CDK2 (IC₅₀=0.009 μM) . This compound validated the scaffold's capacity for high-affinity kinase binding and stimulated intensive research into structure-activity relationships.
Recent advances (2012-2022) have focused on computational rational design and catalytic functionalization. Density functional theory (DFT) studies have quantified tautomeric preferences and electronic distributions, enabling predictive binding modeling . Contemporary synthetic breakthroughs include transition metal-catalyzed cross-couplings that permit late-stage diversification at previously inaccessible positions. These innovations have yielded compounds with nanomolar activities against diverse targets: PDE1 inhibitors (US11535611B2), CDK2 antagonists (IC₅₀=0.057 μM for compound 14), and antimicrobial agents [6] [8]. The incorporation of thioglycoside moieties (e.g., compounds 14-15) represents a particularly promising frontier, merging the scaffold's kinase affinity with enhanced cellular uptake and selectivity profiles [8].
(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol serves as a multifunctional building block in medicinal chemistry due to its balanced reactivity profile. The hydroxymethyl group undergoes diverse transformations including nucleophilic substitution (e.g., halogenation, etherification), oxidation to carboxylic acids or aldehydes, and esterification [4]. These reactions typically proceed with retention of the core heterocycle's integrity, enabling focused library synthesis. The electron-deficient pyridine ring facilitates electrophilic aromatic substitution at C4/C5 positions, while the pyrazole nitrogen (N1) can be alkylated selectively under basic conditions [7].
The compound exhibits moderate stability under ambient conditions but requires inert atmosphere storage to prevent oxidation of the benzylic alcohol [2]. Its safety profile includes GHS warnings (H302-H315-H319-H335) for potential toxicity upon ingestion, skin irritation, and respiratory tract irritation, necessitating appropriate handling precautions during synthetic operations [2]. Spectroscopic characterization reveals distinctive features: IR shows ν(O-H) at ~3385 cm⁻¹ and ν(C=N) at 2228 cm⁻¹, while ¹H NMR displays characteristic hydroxymethyl signals at δ 4.3-4.5 ppm coupled with aromatic protons between δ 7.0-8.5 ppm [4] [7].
The hydroxymethyl group's versatility enables systematic access to structurally diverse derivatives through straightforward synthetic manipulations:
Etherification: Reaction with alkyl halides under Williamson conditions produces alkoxy derivatives with improved metabolic stability. For example, methyl ether derivatives show enhanced blood-brain barrier penetration in neurological targets [6].
Esterification: Acylation with acid chlorides or anhydrides yields prodrug candidates with tunable lipophilicity. This approach was utilized in PDE1 inhibitor development (US11535611B2), where ester derivatives demonstrated optimized pharmacokinetics [6].
Oxidation: Controlled oxidation converts the alcohol to the corresponding aldehyde (using MnO₂ or Swern conditions) or carboxylic acid (via KMnO₄), the latter serving as precursors for amide-coupled conjugates. The aldehyde functionality enables reductive aminations to introduce basic nitrogen centers, a strategy employed in cyclin-dependent kinase inhibitor design [8].
Chlorination: Appel reaction (using CCl₄/PPh₃) generates the key chloride intermediate for nucleophilic displacement with amines or thiols. This transformation was critical in synthesizing BMS-265246 analogs, where aminopyridyl substituents conferred CDK selectivity .
Table 2: Biologically Active Derivatives Synthesized from (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol
Derivative Class | Biological Target | Representative Compound | Activity (IC₅₀/EC₅₀) | Citation |
---|---|---|---|---|
6-Alkoxymethyl | PDE1 | 5-(2-ethoxypyridin-3-yl)-N-[(3R)-oxolan-3-yl]-1-propylpyrazolo[4,3-b]pyridin-7-amine | PDE1 Inhibition < 100 nM | [6] |
Thioglycoside Conjugates | CDK2/Cyclin A2 | Compound 14 (Nassar et al. 2022) | 0.057 μM (CDK2) | [8] |
2,6-Difluorophenacyl | CDK1/CDK2 | BMS-265246 | 0.006 μM (CDK1) | [5] |
7-Amino-3-methyl | Antimicrobial | 5-(2-ethoxypyridin-3-yl)-3-methyl-1-propan-2-ylpyrazolo[4,3-b]pyridin-7-amine | Broad-spectrum activity | [6] |
Bis-heterocyclic Compounds | Anticancer | 1,1'-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) | Cytotoxic activity | [7] |
The hydroxymethyl-pyrazolopyridine unit functions as an essential pharmacophore through multiple mechanisms:
Hydrogen-Bonding Network: The alcohol group serves as both hydrogen bond donor and acceptor, mediating interactions with kinase hinge regions. In CDK2 inhibitors, this moiety forms critical hydrogen bonds with Leu83 residue, mimicking purine N1-H interactions [8]. Molecular dynamics simulations confirm that this interaction contributes ~40% of total binding energy in optimized inhibitors [8].
Spatial Orientation: The hydroxymethyl group optimally positions substituents toward hydrophobic pockets. In PDE1 inhibitors (US11535611B2), this vector allows 5-aryl groups to occupy specificity pockets while maintaining N1-alkyl substituents in solvent-exposed regions [6].
Metabolic Stability: Compared to aldehyde or carboxylic acid analogs, the alcohol demonstrates superior metabolic stability in hepatic microsome assays (t₁/₂ > 120 min), reducing rapid clearance issues while maintaining solubility >50 μg/mL in physiological pH [2] [8].
Scaffold Hybridization: The alcohol enables conjugation to other pharmacophores via ester or ether linkages. Thioglycoside derivatives (e.g., compound 14) leverage this for dual-targeting: the pyrazolopyridine binds CDK2 while the sugar moiety enhances cellular uptake via glucose transporters, yielding compounds with IC₅₀ values of 6 nM against HCT-116 cells [8].
The compound's versatility is further evidenced in multifunctional bis-heterocyclic systems. Research demonstrates that derivatives like 1,1'-(1,4-phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one) exploit the hydroxymethyl-derived ketone for additional ring formations, generating compounds with potent antibacterial and antitumor activities through DNA intercalation mechanisms [7]. This capacity for structural expansion while retaining core pharmacophoric elements solidifies (1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol as an indispensable scaffold in contemporary drug discovery pipelines targeting oncology, CNS disorders, and infectious diseases.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0